Acidity Modulation: A Key Differentiator for Salt and Co-Crystal Formation
The relative positions of electron-withdrawing groups directly influence the acidity of the carboxylic acid. For 4-chloro-2-nitrobenzoic acid, the para-chloro and ortho-nitro configuration results in a stronger acid compared to its 2-chloro-5-nitrobenzoic acid isomer. This is due to the more effective conjugation of the nitro group in the ortho position with the carboxyl group, enhancing its acidity [1]. This difference in pKa affects the formation and stability of salts and co-crystals, a critical parameter in drug formulation and material science.
| Evidence Dimension | Relative Acidity |
|---|---|
| Target Compound Data | Stronger acid |
| Comparator Or Baseline | 2-chloro-5-nitrobenzoic acid (weaker acid) |
| Quantified Difference | Not quantified in source; inferred from structure-activity relationship |
| Conditions | Based on the presence of a nitro group in the para position, which implies a greater closeness of the carboxyl group to the positive charge that occurs on the aromatic ring through conjugation [1]. |
Why This Matters
Acidity dictates proton transfer in salt formation and hydrogen-bonding strength in co-crystals, making 4-chloro-2-nitrobenzoic acid the specific choice for achieving desired solid-state properties.
- [1] Crisan, M. E., et al. (2017). Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study. BMC Chemistry, 11, 129. View Source
